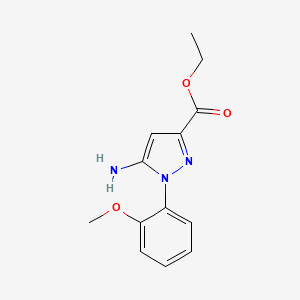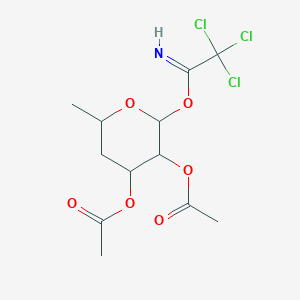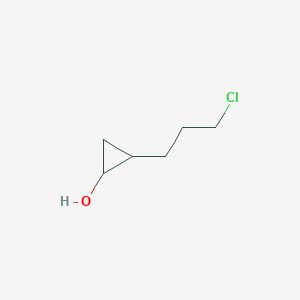
4-(2-Bromo-phenoxy)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-phenoxy)-pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. The compound features a pyrimidine ring substituted with a 2-bromo-phenoxy group. This structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-phenoxy)-pyrimidine typically involves the reaction of 2-bromo-phenol with a pyrimidine derivative. One common method includes the following steps:
Bromination of Phenol: 2-Bromo-phenol is synthesized by brominating phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of this compound: The 2-bromo-phenol is then reacted with a pyrimidine derivative under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-phenoxy)-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenoxy radicals or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-(2-amino-phenoxy)-pyrimidine or 4-(2-alkoxy-phenoxy)-pyrimidine.
Oxidation Products: Phenoxy radicals or quinones.
Coupling Products: Biaryl compounds or more complex heterocycles.
Aplicaciones Científicas De Investigación
4-(2-Bromo-phenoxy)-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-phenoxy)-pyrimidine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate signaling pathways in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloro-phenoxy)-pyrimidine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoro-phenoxy)-pyrimidine: Contains a fluorine atom, leading to different reactivity and biological activity.
4-(2-Methyl-phenoxy)-pyrimidine: Substituted with a methyl group, affecting its chemical properties and applications.
Uniqueness
4-(2-Bromo-phenoxy)-pyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The bromine atom also influences the compound’s biological activity, making it a valuable scaffold in medicinal chemistry and drug discovery.
Propiedades
Fórmula molecular |
C10H7BrN2O |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
4-(2-bromophenoxy)pyrimidine |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H |
Clave InChI |
VMERCKYKUOVMFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=NC=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



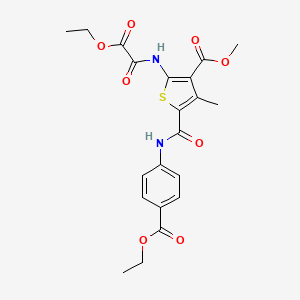
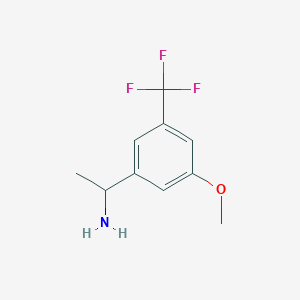

![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)
